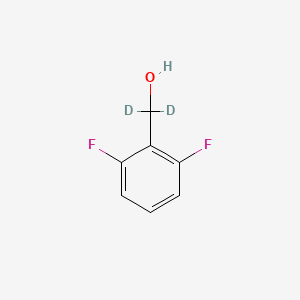

2,6-Difluorophenylmethanol-d2

Description

Significance of Isotopic Substitution in Chemical Research

The substitution of an atom with one of its isotopes can lead to measurable changes in reaction rates and equilibria, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. scielo.org.mx Consequently, reactions involving the cleavage of a C-H bond are often slower when a deuterium (B1214612) atom is substituted at that position. libretexts.orgbritannica.com This primary kinetic isotope effect provides invaluable evidence for determining the rate-determining step of a reaction and for mapping out reaction pathways. numberanalytics.comlibretexts.org

Beyond reaction kinetics, isotopic substitution is crucial for various spectroscopic techniques. numberanalytics.com In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are widely used to avoid interference from proton signals, thereby improving spectral clarity. isowater.com Furthermore, the distinct nuclear spin properties of deuterium allow for specialized NMR experiments that can probe molecular structure and dynamics in great detail. Isotope labeling is also instrumental in mass spectrometry, where the mass difference between deuterated and non-deuterated compounds allows for precise tracking and quantification in complex mixtures. scielo.org.mxarkat-usa.org

Role of Deuterated Alcohols in Mechanistic Elucidation and Synthetic Chemistry

Deuterated alcohols are particularly important building blocks and probes in organic chemistry. mdpi.com They serve as valuable tools for investigating the mechanisms of oxidation, reduction, and substitution reactions involving alcohol functionalities. dtu.dkrsc.org For instance, by observing the KIE when a deuterated alcohol is used as a substrate, chemists can deduce whether the cleavage of the C-H or O-H bond at the alcohol carbon is involved in the rate-limiting step of the reaction. dtu.dk This information is critical for optimizing reaction conditions and designing more efficient synthetic routes.

In synthetic chemistry, deuterated alcohols are key intermediates for the preparation of more complex deuterium-labeled molecules. mdpi.com The selective introduction of deuterium at the alcohol carbon can be achieved through various methods, including the reduction of corresponding aldehydes or ketones with deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). rsc.org These labeled alcohols can then be converted into a wide array of other functional groups, carrying the deuterium label to a specific site within the target molecule. This site-specific labeling is essential for applications in drug discovery, where deuteration can alter metabolic pathways and improve the pharmacokinetic profiles of drug candidates. nih.govnih.gov

Overview of Research Trajectories for Fluorinated and Deuterated Benzylic Systems

The study of molecules containing both fluorine atoms and deuterium labels, particularly in benzylic systems, represents a convergence of two powerful strategies in modern chemical research. Fluorine substitution is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties. biophysics.org The unique electronic properties of fluorine can significantly influence the reactivity of adjacent functional groups. escholarship.org

Benzylic positions are often susceptible to metabolic oxidation. escholarship.org The introduction of deuterium at a benzylic C-H position can slow down this metabolic process due to the kinetic isotope effect, thereby increasing the drug's half-life. nih.gov Research in this area focuses on synthesizing molecules that incorporate both fluorine and deuterium to synergistically modulate their properties.

Recent research has explored the synthesis and reactivity of fluorinated and deuterated benzylic systems. For example, methods for the selective fluorination of benzylic C-H bonds have been developed, sometimes utilizing radical pathways. escholarship.org Concurrently, strategies for the site-specific deuteration of benzylic positions are being refined. rsc.org The investigation of benzylic fluorides has also revealed interesting reactivity, with studies showing their activation under mild conditions for reactions like Friedel-Crafts alkylations. frontiersin.org The synthesis of compounds like 2,6-Difluorophenylmethanol-d2, which contains both fluorine atoms on the aromatic ring and deuterium at the benzylic position, is a testament to the ongoing efforts to create precisely tailored molecules for advanced scientific investigation. chemicalbook.compharmaffiliates.com

Structure

3D Structure

Properties

IUPAC Name |

dideuterio-(2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVICICZQETYOGS-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Difluorophenylmethanol D2

Strategies for Deuterium (B1214612) Incorporation at the Benzylic Position

The introduction of deuterium at the benzylic carbon of 2,6-difluorophenylmethanol can be accomplished through two principal routes: the reduction of 2,6-difluorobenzaldehyde with a deuterium source or the direct exchange of the benzylic proton in 2,6-difluorophenylmethanol with a deuterium atom.

Reductive Deuteration Approaches

Reductive deuteration of the carbonyl group in 2,6-difluorobenzaldehyde stands as a direct and widely applicable method for the synthesis of 2,6-Difluorophenylmethanol-d2. This approach involves the use of various deuterium donors and catalytic systems to achieve high levels of deuterium incorporation.

Deuterium oxide (D2O) is an inexpensive and readily available deuterium source, making it an attractive choice for large-scale synthetic applications. oup.com Several catalytic systems have been developed to facilitate the reductive deuteration of aldehydes using D2O.

One prominent method involves electrochemical deuteration. This technique can be performed under external-reductant-free conditions, offering a clean and efficient pathway. oup.com For instance, the reductive deuteration of benzaldehyde, a close structural analog of 2,6-difluorobenzaldehyde, has been successfully demonstrated using a palladium-based liquid diffusion cathode with D2O as the deuterium source, achieving high selectivity for the deuterated benzyl (B1604629) alcohol. nih.gov The electron-withdrawing nature of the fluorine atoms in 2,6-difluorobenzaldehyde is expected to be compatible with such electrochemical methods.

Synergistic organic and photoredox catalysis presents another mild and efficient approach for the formyl-selective deuteration of aldehydes with D2O. researchgate.netacs.org This method utilizes a combination of a photocatalyst and a thiol catalyst to facilitate the hydrogen atom transfer from the aldehyde to a deuterated thiol, which is generated in situ from D2O. researchgate.net This strategy has shown broad substrate scope, including electron-poor aromatic aldehydes. nih.gov

| Substrate | Catalyst System | Deuterium Source | % D Incorporation | Reference |

| 2-Naphthaldehyde | Tetrabutylammonium decatungstate (TBADT) / 2,4,6-Triisopropylbenzenethiol | D2O | 94% | researchgate.net |

| Benzaldehydes with electron-withdrawing groups | N-Heterocyclic Carbenes (NHC) | D2O | 95-99% | nih.gov |

This table presents data for analogous compounds to illustrate the efficacy of the described synthetic methodologies.

Deuterium gas (D2) is a highly effective deuterium source for the catalytic reduction of carbonyl compounds. Transition metal catalysts, particularly those based on palladium, are commonly employed for this transformation. The hydrogenation of benzaldehyde in the presence of D2 on a Pd/C catalyst has been shown to produce deuterated benzyl alcohol. researchgate.net The generation of D2 gas in situ from D2O and a reducing agent, such as aluminum, catalyzed by Pd/C, offers a convenient and safer alternative to handling D2 gas directly. acs.org This method has been applied to the reductive deuteration of various reducible functionalities. nih.gov Given the stability of the fluoro-aromatic ring, these conditions are expected to be suitable for the selective reduction of the aldehyde group in 2,6-difluorobenzaldehyde.

| Substrate | Catalyst | Deuterium Source | Conditions | Key Finding | Reference |

| Benzaldehyde | Pd/C | D2 | 298 K | Formation of D-benzyl alcohol | researchgate.net |

| Various reducible functionalities | Pd/C | H2-D2O (in situ D2 generation) | N/A | General and efficient deuteration | nih.gov |

This table presents data for analogous compounds to illustrate the efficacy of the described synthetic methodologies.

Organophotocatalysis has emerged as a powerful tool for selective deuteration under mild conditions. researchgate.netnih.govresearchgate.netacs.orgmdpi.com These methods often utilize visible light to activate an organic photocatalyst, which then mediates the deuteration process. For the reduction of aldehydes, a synergistic approach combining a photocatalyst with a suitable deuterium donor can be employed. While direct organophotocatalytic reduction of aldehydes to alcohols with deuterium incorporation is a developing area, related transformations such as the deuterodehalogenation of aryl chlorides using an aryl-amine photocatalyst and D2O demonstrate the potential of this strategy for C-D bond formation. acs.org The principles of photoredox catalysis could be adapted for the reductive deuteration of 2,6-difluorobenzaldehyde, likely involving the generation of a radical intermediate that is subsequently quenched by a deuterium source.

Hydrogen-Deuterium Exchange (HDE) Reactions

An alternative strategy for the synthesis of this compound involves the direct replacement of the benzylic hydrogen atom with deuterium in the pre-synthesized 2,6-difluorophenylmethanol. This approach, known as hydrogen-deuterium exchange (HDE), is typically catalyzed by transition metals.

Transition metal complexes of palladium, ruthenium, and iridium are highly effective catalysts for HDE reactions at the benzylic position of alcohols. researchgate.net These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to the corresponding aldehyde or ketone, followed by deuteration and subsequent reduction back to the deuterated alcohol.

Palladium: Palladium catalysts, both homogeneous and heterogeneous, have been successfully used for the selective deuteration of benzylic C-H bonds. For instance, a palladium single-atom catalyst (Pd SAC) has demonstrated high efficiency for the α-site-selective HDE of benzylic alcohols with D2O, achieving up to 95% deuterium incorporation. researchgate.net Palladium-on-carbon (Pd/C) has also been shown to catalyze the H-D exchange at the benzylic site in D2O, particularly under a hydrogen atmosphere. researchgate.net

Ruthenium: Ruthenium complexes are also powerful catalysts for the deuteration of alcohols using D2O. researchgate.net A ruthenium pincer catalyst (Ru-MACHO) has been reported to selectively catalyze the α-deuteration of primary alcohols and α,β-deuteration of secondary alcohols with D2O as the deuterium source. acs.orgnih.gov Arene ruthenium complexes have also been shown to catalyze the selective deuteration of the benzylic carbon of 1-phenylethanol in D2O. acs.org

Iridium: Iridium catalysts are well-known for their activity in transfer hydrogenation and related HDE reactions. nih.gov Iridium complexes can catalyze H/D exchange from deuterated organic molecules into other substrates. rutgers.edu While specific examples for the direct HDE of 2,6-difluorophenylmethanol are not prevalent, the known reactivity of iridium catalysts in C-H activation and dehydrogenation of alcohols suggests their potential applicability in this transformation. nih.gov

| Substrate | Catalyst | Deuterium Source | Key Finding | Reference |

| Benzylic Alcohols | Palladium single-atom catalyst (Pd SAC) | D2O | Up to 95% D-incorporation at α-position | researchgate.net |

| Primary Alcohols | Ru-MACHO | D2O | Selective α-deuteration | acs.orgnih.gov |

| rac-1-Phenylethanol | Arene Ruthenium Complexes | D2O | Selective deuteration at the benzylic carbon | acs.org |

This table presents data for analogous compounds to illustrate the efficacy of the described synthetic methodologies.

Mechanistic Considerations in HDE for Benzylic Positions

The mechanism of HDE at benzylic positions is crucial for understanding and optimizing the reaction conditions to achieve high selectivity and isotopic purity. The reactivity of the benzylic position is attributed to the resonance stabilization of intermediates, whether they are radicals or ions. chemistrysteps.compearson.com

One of the key mechanistic pathways involves the direct activation of the C-H bond at the benzylic position. researchgate.net Mechanistic studies on palladium single-atom catalysts have revealed a direct C-H bond activation pathway that contributes to the site-selective HDE. researchgate.net This direct activation avoids the formation of intermediates that could lead to deuteration at other positions. The development of catalysts that favor this pathway is essential for achieving high site-selectivity.

The "borrowing hydrogen" methodology is another significant pathway in the deuteration of alcohols. rsc.org This process typically involves the temporary oxidation of the alcohol to a carbonyl compound, followed by deuteration and subsequent reduction back to the deuterated alcohol. In the context of HDE with a palladium single-atom catalyst, a modified borrowing hydrogen process has been observed. researchgate.net High-pressure hydrogen is used to inhibit the keto-enol tautomerization of the intermediate aldehyde or ketone, which effectively prevents α,β-multisite deuteration and ensures that deuterium is incorporated only at the benzylic position. researchgate.net Control over tautomerization is therefore a critical factor in achieving site-selectivity.

Multi-Step Synthetic Sequences for Stereoselective Deuteration

Achieving stereoselective deuteration often requires multi-step synthetic sequences. One such strategy is the copper-catalyzed transfer hydrodeuteration of aryl alkynes. acs.org This method allows for the precise installation of two deuterium atoms at the benzylic position with high levels of isotopic purity (≥90% of the desired isotopomer). acs.org The reaction exhibits a high degree of regiocontrol in both the alkyne and alkene hydrocupration steps, leading to minimal isotopic impurities. acs.org For a compound like this compound, this would involve the synthesis of a suitable 2,6-difluorophenyl-substituted alkyne precursor followed by the catalyzed hydrodeuteration.

Control of Site-Selectivity and Isotopic Purity

The control of site-selectivity and isotopic purity is paramount in the synthesis of specifically labeled compounds like this compound. The choice of catalyst and reaction conditions plays a pivotal role in achieving the desired outcome.

For instance, the acidity of benzylic protons, influenced by the electronic nature of the aromatic ring substituents, can direct the site of deuteration. nih.gov In alkylnitroaromatics, the benzylic protons are the most acidic sites, leading to regioselective H/D exchange at this position when using amine bases and D2O. nih.gov The presence of electron-withdrawing groups, such as the two fluorine atoms in 2,6-difluorophenylmethanol, can influence the reactivity of the benzylic C-H bond.

The isotopic purity of the final product is a measure of the percentage of molecules that contain the desired number of deuterium atoms at the specified position. Methods like copper-catalyzed transfer hydrodeuteration are particularly advantageous for producing compounds with high isotopic purity, as they can generate products with a composition of ≥90% of the target isotopomer. acs.org Achieving such high purity is crucial for applications where the kinetic isotope effect is being studied or utilized, as the presence of underdeuterated species can affect the observed outcomes.

Regioselective Deuteration Techniques

Regioselective deuteration is crucial for specifically labeling the benzylic position (the carbon bearing the hydroxyl group). One effective method involves the reduction of an aromatic ester, such as a methyl 2,6-difluorobenzoate, using a single-electron transfer agent in the presence of deuterium oxide (D₂O). A notable example of this approach is the use of samarium(II) iodide (SmI₂), which facilitates the reductive deuteration of various aromatic esters to their corresponding α,α-dideuterio benzyl alcohols with high regioselectivity thieme-connect.comorganic-chemistry.org. This method is highly effective for introducing two deuterium atoms at the benzylic position.

The proposed reaction mechanism involves the formation of a ketyl radical intermediate from the aromatic ester, which is then selectively deuterated by D₂O organic-chemistry.org. This technique demonstrates excellent functional group tolerance, making it applicable to a wide range of substituted aromatic compounds thieme-connect.comorganic-chemistry.org.

Another innovative, metal-free approach for the synthesis of deuterated benzyl alcohols utilizes p-toluenesulfonylhydrazones as starting materials. In this method, the tosylhydrazone derived from 2,6-difluorobenzaldehyde can be converted to a diazoalkane, which then couples with deuterium oxide under microwave irradiation to yield the desired deuterated alcohol organic-chemistry.org. This technique offers a greener alternative to traditional metal-hydride reductions organic-chemistry.org.

Catalytic methods also offer a viable route for regioselective deuteration. For instance, the formyl group of an aldehyde can be selectively deuterated using D₂O in the presence of a suitable catalyst. While direct catalytic reduction of 2,6-difluorobenzaldehyde with a deuterium source like D₂ gas or a deuterated borohydride is a plausible strategy, the use of D₂O as the deuterium source is often preferred for its affordability and safety nih.govrsc.org. Synergistic photoredox and organic catalysis have been shown to effectively deuterate the formyl group of various benzaldehydes with high selectivity nih.govrsc.org.

Table 1: Comparison of Regioselective Deuteration Techniques for Benzyl Alcohols

| Method | Precursor | Deuterium Source | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|---|

| Single-Electron Transfer Reduction | Aromatic Ester | D₂O | Samarium(II) Iodide (SmI₂) | High regioselectivity, excellent functional group tolerance, high deuterium incorporation. | thieme-connect.comorganic-chemistry.org |

| Metal-Free Carbene Coupling | p-Toluenesulfonylhydrazone | D₂O | - | Environmentally friendly, avoids metal catalysts. | organic-chemistry.org |

| Synergistic Photocatalysis | Aromatic Aldehyde | D₂O | Photoredox catalyst (e.g., TBADT), Thiol catalyst | Mild reaction conditions, high selectivity for the formyl group. | nih.govrsc.org |

Deuterium Incorporation Ratios and Measurement

The efficiency of a deuteration reaction is quantified by the deuterium incorporation ratio, which is the percentage of molecules that have successfully incorporated deuterium at the target position. For the synthesis of this compound, achieving a high deuterium incorporation is essential.

The reductive deuteration of aromatic esters using SmI₂ and D₂O has been reported to yield high deuterium incorporations, often exceeding 95% for a variety of substrates thieme-connect.comorganic-chemistry.org. This indicates that this method is highly efficient in producing α,α-dideuterio benzyl alcohols.

The determination of deuterium incorporation is typically carried out using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) researchgate.net.

NMR Spectroscopy: In ¹H NMR, the percentage of deuterium incorporation can be determined by the reduction in the integral of the signal corresponding to the proton at the benzylic position nih.gov. For a more direct and quantitative analysis, ²H (Deuterium) NMR spectroscopy can be employed, where the presence and integration of the deuterium signal confirm and quantify the extent of deuteration sigmaaldrich.com.

Mass Spectrometry: In mass spectrometry, the incorporation of deuterium leads to a predictable increase in the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be shifted by two mass units compared to its non-deuterated analog. The fragmentation pattern can also provide valuable information about the location of the deuterium atoms nih.govcdnsciencepub.comlibretexts.org. For benzyl alcohols, characteristic fragmentation pathways include the loss of water and alpha-cleavage nih.govlibretexts.org. Analysis of the masses of the fragment ions can confirm that deuteration has occurred at the benzylic position cdnsciencepub.com.

Table 2: Analytical Methods for Determining Deuterium Incorporation

| Technique | Principle | Information Obtained | References |

|---|---|---|---|

| ¹H NMR Spectroscopy | Disappearance or reduction of the proton signal at the site of deuteration. | Percentage of deuterium incorporation (by comparing integrals with a standard). | researchgate.netnih.gov |

| ²H NMR Spectroscopy | Direct detection of the deuterium nucleus. | Confirmation and quantification of deuterium incorporation. | sigmaaldrich.com |

| Mass Spectrometry | Increase in molecular weight and changes in fragmentation patterns. | Confirmation of deuteration and location of deuterium atoms. | researchgate.netnih.govcdnsciencepub.comlibretexts.org |

Green Chemistry Principles in Deuterated Compound Synthesis

The synthesis of deuterated compounds, including this compound, can be designed to align with the principles of green chemistry to minimize environmental impact and enhance sustainability.

Key green chemistry principles applicable to this synthesis include:

Use of Greener Solvents and Reagents: Utilizing water or D₂O as both the solvent and the deuterium source is a prime example of a green chemistry approach, as it is non-toxic and readily available organic-chemistry.org. This avoids the use of hazardous organic solvents.

Catalysis: Employing catalytic methods over stoichiometric reagents reduces waste generation. Catalytic amounts of reagents are, by definition, used in smaller quantities and can often be recycled researchgate.net. The development of flow synthesis methods for deuteration reactions, which can improve reaction efficiency and reduce waste, is also a significant advancement in this area tn-sanso.co.jp.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. The direct deuteration of a precursor like 2,6-difluorobenzaldehyde can have a higher atom economy compared to multi-step synthetic sequences.

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods organic-chemistry.org.

Mechanistic Probing and Kinetic Isotope Effect Kie Studies

Theoretical Foundations of Kinetic Isotope Effects

The theoretical underpinnings of the KIE are rooted in the principles of quantum mechanics and statistical mechanics, which explain how atomic mass influences molecular behavior and, consequently, reaction rates.

The primary origin of the kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes. rsc.org A chemical bond can be modeled as a harmonic oscillator, which possesses a minimum vibrational energy, or ZPE, even at absolute zero. asianpubs.org The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved; a bond to a heavier isotope, such as deuterium (B1214612), will have a lower vibrational frequency than a bond to a lighter isotope like hydrogen. princeton.edu

This lower frequency results in a lower ZPE for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. asianpubs.org Consequently, more energy is required to cleave a C-D bond than a C-H bond, as the reaction must overcome a larger energy barrier from the lower ground vibrational state. princeton.edu This difference in activation energy due to ZPE is the principal cause of the "normal" primary kinetic isotope effect, where the reaction rate for the deuterated compound is slower than for the non-deuterated analogue (kH/kD > 1). princeton.edu

Transition state theory (TST) provides a framework for understanding how ZPE differences influence reaction rates. nih.gov TST posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the highest energy point on the reaction coordinate. nih.gov The rate of the reaction is proportional to the concentration of this transition state complex. nih.gov

Isotopic substitution affects the ZPE of both the reactant in its ground state and the species at the transition state. princeton.edu In the transition state of a reaction where a C-H/C-D bond is being broken, the bond is elongated and weakened. This leads to a lower vibrational frequency and a smaller difference in ZPE between the C-H and C-D bonds compared to their ground states. princeton.edu The net effect is a larger activation energy for the deuterated reactant, resulting in a slower reaction rate. The magnitude of the KIE is determined by the difference between the ZPE in the ground state and the ZPE in the transition state. princeton.edu For a C-H bond cleavage at room temperature, the semi-classical limit for the primary KIE is predicted to be around 7-8. libretexts.org

In some reactions, observed KIE values significantly exceed the semi-classical limit, which can be an indication of quantum tunneling. nih.govkoreascience.kr Tunneling is a quantum mechanical phenomenon where a particle can penetrate a potential energy barrier rather than passing over it, a feat impossible in classical mechanics. princeton.edu The probability of tunneling is highly dependent on the mass of the particle; lighter particles, such as hydrogen, are much more likely to tunnel than heavier particles like deuterium. princeton.edu

When tunneling contributes significantly to the reaction pathway, the rate for the hydrogen-containing compound is enhanced to a much greater extent than for the deuterium-containing one. This leads to exceptionally large KIE values, sometimes exceeding 30 or 50. koreascience.kr The observation of such large KIEs, often in conjunction with other criteria like a large difference in activation energies and an Arrhenius pre-factor ratio (AH/AD) of less than 0.7, provides strong evidence that quantum tunneling is a key feature of the reaction mechanism. koreascience.kr

Application of 2,6-Difluorophenylmethanol-d2 in Reaction Mechanism Elucidation

The specific labeling of the benzylic position in this compound makes it an ideal substrate for probing reactions involving the functionalization of this site, such as oxidation, halogenation, or hydrogen transfer. By comparing its reaction rate with that of its non-deuterated counterpart, chemists can gain valuable information about the reaction mechanism.

A significant primary kinetic isotope effect is a strong indicator that the C-H bond is being broken in the rate-determining step of the reaction. libretexts.org For instance, in the oxidation of benzyl (B1604629) alcohols, a key mechanistic question is whether the cleavage of the α-C-H bond is the slow step.

In a study on the oxidation of α,α-dideuteriobenzyl alcohol by pyrazinium dichromate, a substantial primary KIE was observed. nih.gov This finding strongly supports a mechanism where the cleavage of the benzylic C-H/C-D bond is the rate-limiting event. The data suggests the reaction proceeds via the transfer of a hydride ion from the alcohol to the oxidant within a chromate (B82759) ester intermediate. nih.gov

Table 1: Kinetic Isotope Effect in the Oxidation of Benzylic Alcohol

| Substrate | Oxidant | Temperature (K) | Primary KIE (kH/kD) | Reference |

|---|---|---|---|---|

| α,α-dideuteriobenzyl alcohol | Pyrazinium Dichromate | 303 | 6.61 | nih.gov |

This value is well within the typical range for primary KIEs, confirming the involvement of C-H bond breaking in the rate-determining step. libretexts.orgnih.gov Similarly, high KIEs observed in other benzyl alcohol oxidation systems suggest that a rate-determining hydride transfer is a common mechanistic feature. iaea.org

Beyond confirming bond cleavage, KIE studies can provide finer details about the geometry of the transition state. This is achieved by measuring not only primary KIEs (from breaking the C-D bond) but also secondary KIEs, which arise from isotopic substitution at a bond that is not broken. princeton.edu An α-secondary KIE, where deuterium is placed on the carbon undergoing reaction, is particularly sensitive to changes in hybridization.

Studies on the benzylic halogenation of deuterated toluenes, a system mechanistically similar to the functionalization of this compound, have effectively used this approach. By using substrates like PhCH2D and PhCHD2, both primary and secondary effects can be determined.

Table 2: Primary and Secondary KIEs in Benzylic Halogenation of Toluene

| Reaction | Primary KIE (kH/kD) | Secondary KIE (kH/kD per D) | Reference |

|---|---|---|---|

| Chlorination | 5.90 ± 0.41 | 1.03 ± 0.02 | |

| Bromination | 6.37 ± 0.43 | 1.05 ± 0.01 |

The large primary KIEs confirm that C-H bond abstraction is rate-determining. The secondary KIEs are very close to unity (1.0). A secondary KIE of kH/kD > 1 (normal) is expected when the hybridization at the reaction center changes from sp3 to sp2 in the transition state, while a value of kH/kD < 1 (inverse) suggests a change from sp3 to a more sterically crowded transition state. The observed values of 1.03-1.05 indicate that there is very little rehybridization toward a planar, sp2-like carbon in the transition state of these halogenation reactions.

In contrast, other reactions, such as enzymatic benzylic hydroxylation, can exhibit larger α-secondary isotope effects of around 1.3. nih.gov Such a value implies that the transition state has significant sp2 character, indicating a more advanced degree of C-H bond breaking and rehybridization compared to the halogenation example. nih.gov Thus, by precisely measuring both primary and secondary isotope effects using probes like this compound, researchers can construct a detailed picture of the transition state structure.

Solvent Isotope Effects in Reactions Involving this compound

The study of solvent isotope effects (SIEs) offers a powerful tool for elucidating reaction mechanisms, particularly in discerning the role of solvent molecules in the rate-determining step. chem-station.commdpi.com When a reaction is conducted in a deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), instead of its protic counterpart (H₂O or CH₃OH), any observed change in the reaction rate can provide insight into the transition state structure. chem-station.com For reactions involving this compound, investigating SIEs can help clarify the involvement of solvent in proton transfer steps.

In a hypothetical scenario, consider the oxidation of 2,6-difluorophenylmethanol and its deuterated isotopologue, this compound, in both H₂O and D₂O. The observed rates can reveal whether the hydroxyl proton is transferred in a rate-limiting step. A primary SIE is expected if the O-H or O-D bond is cleaved during this step. nih.gov

The interpretation of SIEs can be complex due to multiple contributing factors, including changes in solvent viscosity and the pKa of ionizable groups within the substrate or catalyst. mdpi.comnih.gov For instance, D₂O is approximately 24% more viscous than H₂O at 25°C, which can affect diffusion-controlled reaction rates. mdpi.com Therefore, experiments are often designed to distinguish between true isotope effects on bond-breaking/forming steps and these secondary physical effects.

Table 1: Hypothetical Rate Data for the Oxidation of 2,6-Difluorophenylmethanol and its d2-Isotopologue in H₂O and D₂O

| Substrate | Solvent | Rate Constant (k, s⁻¹) | Solvent Isotope Effect (kH₂O/kD₂O) |

| 2,6-Difluorophenylmethanol | H₂O | 5.0 x 10⁻³ | 2.1 |

| 2,6-Difluorophenylmethanol | D₂O | 2.4 x 10⁻³ | |

| This compound | H₂O | 8.9 x 10⁻⁴ | 1.9 |

| This compound | D₂O | 4.7 x 10⁻⁴ |

The data in Table 1 illustrate a normal solvent isotope effect (kH₂O/kD₂O > 1), suggesting that a proton transfer involving the solvent is part of the rate-determining step. nih.gov The combination of substrate and solvent isotope effects can further refine the mechanistic picture. For example, a decrease in the primary substrate KIE (kH/kD) when the solvent is changed from H₂O to D₂O can indicate a stepwise mechanism where proton abstraction precedes the C-H(D) bond cleavage. nih.gov

Experimental Methodologies for KIE Determination

Kinetic isotope effect (KIE) studies are fundamental in determining the mechanism of a chemical reaction by probing the effect of isotopic substitution on the reaction rate. ias.ac.in The magnitude of the KIE can provide strong evidence for bond cleavage in the rate-determining step.

Intermolecular vs. Intramolecular Competition Experiments

The determination of KIEs can be approached through two primary experimental designs: intermolecular and intramolecular competition.

Intermolecular Competition: In this setup, two separate, isotopically labeled substrates (e.g., 2,6-difluorophenylmethanol and this compound) are mixed in the same reaction vessel and compete for the same reagent. The relative ratio of the products formed from each isotopic substrate is measured, typically at low conversion, to determine the KIE. github.io This method is advantageous as it minimizes the impact of variations in experimental conditions (temperature, concentration) since both substrates are present in the same environment. However, it requires the ability to accurately quantify the isotopic composition of the product mixture.

Intramolecular Competition: This method involves a single substrate that contains both isotopes at different, competing reaction sites. The KIE is determined by the ratio of products formed from the reaction at each isotopic position within the same molecule. This approach is inherently more accurate than intermolecular experiments because the competing sites are within the same molecule, eliminating any potential for differential solvation or other intermolecular effects. github.io A classic example would be a molecule with two identical functional groups, one of which is isotopically labeled.

For a molecule like this compound, an intramolecular experiment is not directly applicable for studying the C-D bond cleavage against a C-H bond in the same starting material. Therefore, intermolecular competition experiments are the standard approach.

Measurement of Reaction Rates for Isotopic Variants

The most direct method for determining a KIE is to measure the absolute reaction rates of the unlabeled (kH) and labeled (kD) substrates in separate experiments. The KIE is then calculated as the ratio of these two rates (KIE = kH/kD). github.io This method is crucial for definitively establishing that C-H bond cleavage is the rate-determining step.

To obtain reliable data, these measurements must be conducted under identical conditions of temperature, pressure, and reactant concentrations. The progress of the reaction can be monitored using various analytical techniques, such as UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography, to determine the concentration of the reactant or product over time. The rate constant is then extracted by fitting the concentration data to an appropriate rate law.

Table 2: Hypothetical Rate Constants and KIE for the Oxidation of 2,6-Difluorophenylmethanol Isotopologues

| Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| 2,6-Difluorophenylmethanol | 5.0 x 10⁻³ | 5.6 |

| This compound | 8.9 x 10⁻⁴ |

The observation of a significant primary KIE, as shown in the hypothetical data in Table 2, is strong evidence that the C-H bond is broken in the rate-limiting step of the reaction. utdallas.edu The magnitude of the KIE can also provide information about the transition state geometry.

Advanced Spectroscopic Characterization Techniques and Theoretical Basis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis. For deuterated compounds, specialized NMR techniques offer unique insights that are inaccessible with standard proton (¹H) NMR alone.

Deuterium (B1214612) (²H or D) possesses a nuclear spin (I=1) and is therefore NMR active, though its properties differ significantly from hydrogen (¹H, I=1/2). ²H NMR spectroscopy allows for the direct detection of deuterium nuclei within a molecule, serving as an unambiguous method to confirm the position and extent of deuteration. wikipedia.orgmagritek.com

Key principles of ²H NMR include:

Distinct Resonance Frequency : Deuterium resonates at a much lower frequency than protons in the same magnetic field. For instance, in a spectrometer where ¹H resonates at 400 MHz, ²H will resonate at approximately 61.4 MHz. wikipedia.orghuji.ac.il This prevents spectral overlap and allows for clear, independent observation.

Chemical Shift Equivalence : The chemical shift range for deuterium is virtually identical to that of protons. illinois.edu This means a deuterium atom in a specific chemical environment will have a chemical shift value very close to that of a proton in the same position, simplifying spectral interpretation.

Verification of Deuteration : The most direct application of ²H NMR is to verify isotopic labeling. A successfully synthesized deuterated compound like 2,6-Difluorophenylmethanol-d2 will exhibit a strong signal in the ²H NMR spectrum at the chemical shift corresponding to the methylene (B1212753) group, while this signal will be absent or diminished in the ¹H NMR spectrum. wikipedia.orgmagritek.com

Experimental Considerations : Due to the low natural abundance of deuterium (0.016%), samples must typically be isotopically enriched to obtain a good signal. wikipedia.org Furthermore, ²H NMR experiments are often run in non-deuterated solvents and without a field frequency lock, requiring specific shimming procedures. illinois.edudal.ca

For this compound, a ²H NMR spectrum would be expected to show a single prominent peak corresponding to the -CD₂- group, confirming the successful incorporation of the deuterium labels at the benzylic position.

The substitution of hydrogen with deuterium induces small but measurable changes in the chemical shifts of nearby ¹H and ¹³C nuclei. These are known as secondary isotope effects and arise from subtle alterations in the vibrational energy levels of the molecule. huji.ac.il

¹H NMR Spectra : In a partially deuterated sample, any remaining protons on the methylene group (-CHD-) would show coupling to the deuterium atom. Since deuterium has a spin of 1, it splits the proton signal into a 1:1:1 triplet. More significantly, the primary effect observed is the disappearance or dramatic reduction in the intensity of the signal corresponding to the deuterated position.

¹³C NMR Spectra : The effect on the attached carbon is more pronounced.

One-bond isotope effect (¹ΔC(D)) : The carbon atom directly bonded to deuterium (the C D₂ group) will experience an upfield shift (a move to a lower ppm value) of 0.2 to 1.5 ppm compared to its protonated counterpart. huji.ac.il Its signal will also be split into a multiplet (a 1:2:1 triplet for a -CD- group, and a 1:2:3:2:1 quintet for a -CD₂- group) due to one-bond C-D coupling, although this is often broadened.

Two-bond isotope effect (²ΔC(D)) : The adjacent aromatic carbons (C2 and C6) will also experience a smaller upfield shift, typically around 0.1 ppm. huji.ac.il

Long-range effects : Isotope effects can be transmitted over several bonds, with three-bond and four-bond effects being smaller but sometimes observable, especially in aromatic systems. rsc.orgnih.gov

| Carbon Atom | Expected Isotope Effect | Typical Shift (ppm) | Appearance in Spectrum |

|---|---|---|---|

| Benzylic Carbon (-CD₂-) | One-bond (¹ΔC(D)) | -0.4 to -0.8 | Upfield shifted, split into a quintet, reduced intensity |

| Aromatic C2/C6 | Two-bond (²ΔC(D)) | ~ -0.1 | Slight upfield shift |

| Aromatic C1 | Two-bond (²ΔC(D)) | ~ -0.1 | Slight upfield shift |

The strategic use of deuteration enhances various advanced NMR experiments for structure elucidation. hyphadiscovery.comresearchgate.net

Simplification of Spectra : In complex molecules, selective deuteration can "erase" specific signals from the ¹H NMR spectrum, simplifying crowded regions and helping to resolve overlapping multiplets.

Heteronuclear Correlation Spectroscopy (HSQC/HMBC) : In an HSQC spectrum, which correlates protons with their directly attached carbons, the signal for the deuterated -CD₂- group will disappear. This can help in unambiguously assigning other C-H correlations in the molecule. nih.gov Similarly, in HMBC spectra, which show long-range C-H correlations, the absence of correlations originating from the deuterated position can help piece together the carbon skeleton.

Nuclear Overhauser Effect (NOE) Spectroscopy : NOE experiments detect through-space interactions between protons to determine molecular conformation. Replacing specific protons with deuterium eliminates those NOE interactions, which can be a powerful tool for assigning spatial relationships in complex structures.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, probe the quantized vibrational energy levels of a molecule. The substitution of hydrogen with heavier deuterium atoms significantly alters these vibrational frequencies, providing a clear spectral signature. wikipedia.org

The frequency of a bond's vibration is primarily determined by the strength of the bond (force constant, k) and the masses of the atoms involved (reduced mass, µ). The relationship can be approximated by the harmonic oscillator model:

ν ∝ √(k/µ)

Since the C-D bond has the same force constant as a C-H bond but a larger reduced mass, the C-D vibrational frequency is significantly lower than the corresponding C-H frequency. libretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations involving a change in the dipole moment. It is particularly sensitive to polar bonds like O-H and C=O. triprinceton.org

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. This technique is often more sensitive to non-polar, symmetric bonds like C-C and C=C. triprinceton.orgnih.gov

For this compound, both techniques can be used to observe the isotopic shift. The C-D stretching vibration provides a clear and uncluttered window into the molecule's structure, as it appears in a region of the spectrum that is typically free from other fundamental vibrations. researchgate.net

The replacement of the two methylene protons with deuterium in this compound leads to predictable and significant shifts in the vibrational spectrum. The most prominent of these is the C-D stretching mode.

C-H vs. C-D Stretching : Aromatic and aliphatic C-H stretching vibrations typically appear in the 2850–3100 cm⁻¹ region of the IR and Raman spectra. Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are shifted to a much lower frequency, generally appearing in the 2100–2300 cm⁻¹ range. acs.orgacs.org This isotopic shift factor is approximately 1/√2 (or ~0.71).

Other Vibrational Modes : Deuteration also affects other vibrational modes, such as bending (scissoring, wagging) modes, though often to a lesser extent and in more complex ways due to coupling with other vibrations. oup.comresearchgate.net For example, CH₂ scissoring modes around 1450 cm⁻¹ would be expected to shift to a lower frequency for a CD₂ group.

Theoretical Calculations : Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and assigning vibrational spectra. researchgate.net By calculating the vibrational frequencies for both the protonated and deuterated isotopologues of 2,6-Difluorophenylmethanol, a theoretical spectrum can be generated. researchgate.net This allows for the confident assignment of experimentally observed bands, including the C-D stretch, and helps to understand the nature of complex vibrational motions within the molecule.

| Vibrational Mode | Typical Range for -CH₂- | Expected Range for -CD₂- | Spectroscopy Method |

|---|---|---|---|

| Symmetric/Asymmetric Stretch | 2850 - 3000 | 2100 - 2250 | IR & Raman |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | IR & Raman |

| Scissoring (Bending) | ~1465 | ~1050 - 1100 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | IR & Raman |

| C-O Stretch | 1000 - 1260 | 1000 - 1260 | IR (Strong) |

Local Vibrational Mode Theory Applied to C-D Bonds

Local Vibrational Mode Theory offers a powerful framework for analyzing vibrational spectra beyond the traditional delocalized normal mode perspective. nih.govsmu.edu Developed by Konkoli and Cremer, this theory isolates the vibrational motion of a specific internal coordinate, such as a bond stretch, from the coupled motions of the rest of the molecule. smu.edureadthedocs.io This is achieved by solving mass-decoupled Euler-Lagrange equations, which yields a "local" vibrational mode. smu.edureadthedocs.io Associated with each local mode is a local mode force constant (kª) and a local vibrational frequency (ωª). readthedocs.io The local mode force constant serves as a direct, quantitative measure of the intrinsic strength of the chemical bond , independent of the atomic masses of the bonded atoms. nih.govsmu.edu

When applied to the carbon-deuterium (C-D) bonds in a molecule like this compound, the theory allows for a precise characterization of the bond's intrinsic strength. While standard infrared spectroscopy would show a C-D stretching band, this represents a normal mode that includes motions from other atoms. Local Vibrational Mode Theory computationally decouples the C-D stretching motion from the phenyl ring and other substituent vibrations. This analysis provides the intrinsic C-D bond strength, which reflects the electronic environment created by the ortho-difluoro substitution on the aromatic ring.

Studies on similar C-D bonds have shown that their vibrational response can be sensitive to their molecular environment, leading to changes in absorption strength and frequency. acs.org The local mode force constant for the C-D bonds in this compound would provide a precise value for the bond strength, enabling detailed comparisons with other deuterated and non-deuterated compounds and offering insights into the electronic effects of the fluorine atoms. nih.gov This approach effectively deciphers the rich electronic structure information encoded within vibrational spectra. smu.edu

Mass Spectrometry (MS)

Fragmentation Patterns and Mechanisms for Deuterated Benzylic Alcohols

The mass spectrometric fragmentation of benzylic alcohols is characterized by several key pathways, which are adapted in their deuterated analogs like this compound. Upon electron ionization (EI), the molecular ion (M⁺•) is formed, which, for alcohols, can often be of low intensity or absent. libretexts.org The fragmentation of this compound is expected to proceed through pathways established by studies on similar deuterated aromatic compounds. cdnsciencepub.com

A primary fragmentation route involves the cleavage of bonds alpha to the hydroxyl group. For this compound, this would involve the loss of a deuterium atom from the benzylic position to form the stable [M-D]⁺ ion. Another significant pathway is the loss of a water molecule. Due to the deuterium labeling at the benzylic position and the presence of a hydrogen on the oxygen, this would predominantly be the loss of a neutral HOD molecule.

Furthermore, rearrangement reactions can lead to the formation of characteristic ions. The benzylic carbocation can rearrange to a more stable tropylium (B1234903) or, in this case, a difluorotropylium ion. The presence of deuterium on the benzylic carbon influences the mass-to-charge ratio (m/z) of these fragment ions, providing clear markers for the original labeling position. Studies on deuterated benzyl (B1604629) derivatives have confirmed that fragmentation pathways can be reliably traced using isotopic labels. cdnsciencepub.com In some cases, unexpected fragmentation can occur due to hydrogen-deuterium exchange during the process. reddit.com

The table below outlines the predicted major fragmentation pathways for this compound.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |

| 146.05 | D• (2.01) | 144.04 | [C₈H₅F₂O]⁺ |

| 146.05 | HOD (19.02) | 127.03 | [C₈H₃DF₂]⁺• (Difluorodeuterophenyl carbene radical cation) |

| 146.05 | CHDO (31.03) | 115.02 | [C₇H₄F₂]⁺ (Difluorotropylium ion) |

Note: m/z values are based on monoisotopic masses.

Utilization of this compound as an Internal Standard in Quantitative MS

Stable isotope-labeled compounds are the preferred internal standards for quantitative mass spectrometry assays due to their ability to accurately correct for analytical variability. nih.gov this compound is an ideal internal standard for the quantification of its non-deuterated analog, 2,6-Difluorophenylmethanol. Because the physical and chemical properties of isotopologues are nearly identical, the deuterated standard co-elutes with the analyte during chromatographic separation and experiences the same effects of ion suppression or enhancement in the mass spectrometer's source. nih.gov

In a typical quantitative workflow, a known quantity of this compound is added to every sample, calibrator, and quality control sample prior to extraction and analysis. The analyte and the internal standard are monitored simultaneously by the mass spectrometer, often using multiple reaction monitoring (MRM) in tandem MS. Quantification is based on the ratio of the analyte's signal intensity to the internal standard's signal intensity. This ratio is plotted against the known concentrations of the calibrators to generate a calibration curve.

This method effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to high precision and accuracy. While deuterium-labeled standards are considered excellent, it is noted that they can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. nih.gov

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) is a critical tool for verifying the isotopic purity of deuterated compounds like this compound. nih.govresearchgate.net Isotopic purity is a crucial quality attribute, as the presence of unlabeled or partially labeled species can affect the accuracy of quantitative assays or mechanistic studies. rsc.orgbvsalud.org

HRMS instruments possess the necessary resolving power to distinguish between isotopologues with very small mass differences. For this compound, HRMS can separate the ion signal of the desired d2-compound from potential impurities such as the non-deuterated (d0) and partially deuterated (d1) versions. nih.gov The isotopic purity is calculated based on the relative abundances of the H/D isotopolog ions in the mass spectrum. nih.govresearchgate.net

The table below shows the theoretical exact masses of the relevant isotopologues of 2,6-Difluorophenylmethanol. An HRMS instrument can resolve these distinct peaks, allowing for the integration of their respective signal intensities and the subsequent calculation of isotopic enrichment. rsc.org This method is rapid, highly sensitive, and requires minimal sample consumption. nih.govresearchgate.net

| Isotopologue | Chemical Formula | Theoretical Exact Mass (Da) |

| d0 | C₈H₆F₂O | 144.0383 |

| d1 | C₈H₅DF₂O | 145.0446 |

| d2 | C₈H₄D₂F₂O | 146.0508 |

Computational and Theoretical Investigations

Quantum Chemical Methods for Molecular Structure and Energetics

Quantum chemical methods are fundamental to predicting the three-dimensional arrangement of atoms and the associated energy of a molecule. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of the molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. ruhr-uni-bochum.decam.ac.uk DFT methods are widely used to perform geometry optimizations, which involve finding the minimum energy conformation of a molecule. researchgate.net This process determines equilibrium bond lengths, bond angles, and dihedral angles.

For a molecule like 2,6-Difluorophenylmethanol-d2, a common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.com This is often paired with a Pople-style basis set, like 6-31G(d), which provides a good description of electron distribution for many organic molecules. mdpi.com The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, low-energy structure. The deuteration at the methanol carbon primarily affects the mass and vibrational frequencies, with only minor effects on the electronic structure and optimized geometry compared to its non-deuterated counterpart.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-31G(d) Level of Theory. This table presents hypothetical, yet chemically reasonable, data for illustrative purposes.

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Lengths | ||

| C(phenyl)-F | 1.35 Å | |

| C(phenyl)-C(phenyl) | 1.39 Å | |

| C(phenyl)-C(methanol) | 1.51 Å | |

| C(methanol)-D | 1.09 Å | |

| C(methanol)-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angles | ||

| F-C-C(phenyl) | 118.5° | |

| C(phenyl)-C(methanol)-O | 112.0° | |

| D-C(methanol)-D | 108.5° | |

| C(methanol)-O-H | 109.0° |

Ab Initio Methods and Basis Set Selection

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. ruhr-uni-bochum.de Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher levels of accuracy than standard DFT for calculating electronic energies, though at a significantly greater computational expense. ruhr-uni-bochum.de These methods are often used as benchmarks to validate results from more computationally efficient methods like DFT.

The choice of basis set is critical for the accuracy of any ab initio or DFT calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), provide more flexibility for describing the spatial distribution of electrons and yield more accurate results, particularly for properties like electron affinity and non-covalent interactions. acs.org For deuterated species, while the electronic calculations are similar to the parent compound, a robust basis set is crucial for accurately describing the potential energy surface from which vibrational frequencies are calculated. nih.govacs.org

A known limitation of many common DFT functionals is their inability to accurately describe long-range electron correlation, which is the origin of van der Waals or dispersion forces. q-chem.comrsc.org These forces are critical for understanding the structure and interactions of molecules containing aromatic rings. To address this deficiency, empirical dispersion corrections can be added to the DFT energy.

Schemes like Grimme's DFT-D (with variants D2, D3, and D4) add an empirical energy term that accounts for these missing interactions. q-chem.comchemrxiv.orguci.edu The inclusion of such corrections (e.g., B3LYP-D3) is essential for accurately modeling systems where non-covalent interactions, such as π-stacking or intramolecular hydrogen bonding, play a significant role. For this compound, dispersion corrections would be important for studies involving its interaction with other molecules or for accurately predicting its condensed-phase behavior.

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational analysis is a powerful tool for predicting and interpreting infrared (IR) and Raman spectra. These calculations can help assign experimental spectral bands to specific molecular motions. The substitution of hydrogen with deuterium (B1214612) leads to predictable changes in the vibrational spectrum due to the increased mass. libretexts.org

Following a successful geometry optimization, the vibrational frequencies of the molecule can be calculated. The most common approach is the harmonic approximation, which models the potential energy surface around the equilibrium geometry as a parabola. researchgate.net In this model, the vibrational motions of the molecule are described as a set of independent simple harmonic oscillations known as normal modes. libretexts.orgnist.gov

Each normal mode has a characteristic frequency, and these calculated frequencies often correspond well with the fundamental vibrational transitions observed in experimental IR and Raman spectra. For this compound, the most significant effect of deuteration is observed in the modes involving the movement of the deuterium atoms. For example, the C-D stretching frequencies are expected to be significantly lower than the corresponding C-H stretching frequencies in the non-deuterated isotopologue, approximately by a factor of 1/√2. libretexts.org

Table 2: Illustrative Comparison of Calculated Harmonic Vibrational Frequencies (cm⁻¹) for Key Modes in 2,6-Difluorophenylmethanol and its d2-Isotopologue. This table presents hypothetical, yet chemically reasonable, data for illustrative purposes.

| Vibrational Mode | 2,6-Difluorophenylmethanol (C-H₂) | This compound (C-D₂) |

| O-H Stretch | ~3650 | ~3650 |

| Aromatic C-H Stretch | ~3100 | ~3100 |

| Asymmetric CH₂ Stretch | ~2950 | N/A |

| Symmetric CH₂ Stretch | ~2860 | N/A |

| Asymmetric CD₂ Stretch | N/A | ~2200 |

| Symmetric CD₂ Stretch | N/A | ~2100 |

| Aromatic Ring Stretch | ~1600 | ~1600 |

| C-F Stretch | ~1250 | ~1250 |

Anharmonicity Effects in Vibrational Spectra of Deuterated Species

The harmonic approximation, while useful, is a simplification. Real molecular potentials are anharmonic, meaning they are not perfectly parabolic. iaea.orgelte.hu This anharmonicity causes deviations between calculated harmonic frequencies and experimentally observed frequencies. The effect is particularly pronounced for high-frequency stretching modes, especially those involving light atoms like hydrogen and deuterium. acs.orgacs.org

Computational methods, such as Vibrational Perturbation Theory to the second order (VPT2), can be used to calculate anharmonic corrections to the vibrational frequencies. elte.hu These calculations provide more accurate predictions of fundamental transition frequencies and can also predict overtones and combination bands, which are forbidden in the harmonic approximation but often appear in experimental spectra. acs.org For deuterated species, including anharmonicity is crucial for achieving high accuracy in spectroscopic predictions and for correctly interpreting subtle isotopic shifts in the vibrational spectra. acs.orgelte.hu

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the electronic structure is primarily influenced by the substituents on the phenyl ring. The two fluorine atoms at the ortho positions are highly electronegative and act as strong electron-withdrawing groups through the inductive effect. This effect leads to a stabilization (lowering of energy) of both the HOMO and LUMO orbitals compared to unsubstituted phenylmethanol. The -CD₂OH group has a weak electron-donating character. It is important to note that isotopic substitution of hydrogen with deuterium has a negligible direct effect on the electronic structure and orbital energies.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of kinetic stability. A larger gap implies higher stability and lower chemical reactivity. The electron-withdrawing fluorine atoms are expected to slightly increase the HOMO-LUMO gap, suggesting a relatively stable compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is highly effective for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich) and blue indicates regions of most positive electrostatic potential (electron-poor). wolfram.com

In the MEP map of this compound, the most negative potential (red/yellow) is localized around the highly electronegative oxygen and fluorine atoms. These regions represent the sites most susceptible to electrophilic attack. Conversely, the most positive potential (blue) is concentrated on the hydrogen atom of the hydroxyl group (-OH). This electropositive region is the primary site for nucleophilic attack and hydrogen bonding interactions. The hydrogen atoms on the phenyl ring also exhibit a lesser degree of positive potential. The MEP map provides a clear, intuitive guide to the molecule's reactive behavior.

Computational Modeling of Kinetic Isotope Effects

Computational chemistry provides the tools to model chemical reactions, locate transition state structures, and map the entire reaction pathway. wikipedia.org This is particularly useful for understanding reactions where a C-H (or C-D) bond is broken, such as the oxidation of an alcohol to an aldehyde. masterorganicchemistry.comlibretexts.org Using methods like DFT, the geometry of the transition state (TS)—the highest energy point along the reaction coordinate—can be optimized.

For the oxidation of this compound, the reaction mechanism would likely involve the cleavage of a C-D bond from the deuterated methylene (B1212753) group. masterorganicchemistry.com Computational modeling can locate the TS for this step. Frequency calculations on the TS structure are performed to confirm it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to map the reaction pathway from the reactants, through the transition state, to the products. acs.org This confirms that the located TS correctly connects the desired reactants and products, providing a complete theoretical picture of the reaction mechanism.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org For reactions involving the cleavage of a C-H bond, substituting hydrogen with deuterium typically results in a slower reaction rate, known as a primary KIE. This effect is primarily due to the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. The C-D bond has a lower ZPVE, meaning it resides in a deeper potential well and requires more energy to be broken.

Computational models are used to simulate this effect by calculating the activation energies for both the deuterated and non-deuterated reactants. rutgers.edu This involves calculating the ZPVE for the reactants and the transition state of both isotopologues. The difference in the calculated activation barriers (ΔEₐ) allows for the theoretical prediction of the KIE value (kH/kD). For the oxidation of this compound, where a C-D bond is broken in the rate-determining step, a significant primary KIE (typically ranging from 3 to 7 at room temperature) is expected. nih.goviaea.org These simulations are crucial for validating reaction mechanisms proposed from experimental observations.

| Parameter | 2,6-Difluorophenylmethanol | This compound |

|---|---|---|

| Calculated Activation Energy (ΔG‡) (kcal/mol) | 24.5 | 25.8 |

| Calculated Rate Constant (k) (relative) | kH | kD |

| Predicted KIE (kH/kD) at 298 K | 6.5 |

Applications in Complex Chemical Synthesis and Materials Science Research

2,6-Difluorophenylmethanol-d2 as a Synthetic Building Block

The structural features of this compound, namely the presence of a reactive hydroxymethyl group, a difluorinated phenyl ring, and a deuterated methylene (B1212753) (-CD2-) bridge, make it a highly valuable and versatile precursor in organic synthesis.

Precursor in the Synthesis of Fluorinated and Deuterated Organic Scaffolds

The quest for novel organic molecules with tailored properties is a driving force in medicinal chemistry and materials science. The introduction of fluorine and deuterium (B1214612) into organic scaffolds can significantly influence their physicochemical and biological properties. Fluorine substitution is known to impact characteristics such as metabolic stability, lipophilicity, and binding affinity. Concurrently, deuterium labeling provides a means to study reaction mechanisms, alter metabolic pathways through the kinetic isotope effect, and serve as a spectroscopic probe.

This compound serves as an ideal starting material for the construction of more complex molecules that bear both the 2,6-difluorophenyl moiety and a deuterated linker. The hydroxyl group can be readily transformed into a variety of other functional groups, such as halides, amines, or ethers, paving the way for its incorporation into a diverse range of molecular architectures. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, which are key intermediates for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The following table outlines potential synthetic transformations of this compound to create valuable fluorinated and deuterated building blocks.

| Starting Material | Reagent(s) | Product | Application of Product |

| This compound | SOCl2 or PBr3 | 2,6-Difluorobenzyl-d2-halide | Precursor for nucleophilic substitution reactions |

| This compound | PCC or DMP | 2,6-Difluorobenzaldehyde-d2 | Intermediate for Wittig, Grignard, and condensation reactions |

| This compound | KMnO4 or Jones Reagent | 2,6-Difluorobenzoic acid-d2 | Building block for amide and ester synthesis |

| This compound | MsCl, then NaN3 | 2,6-Difluorobenzyl-d2-azide | Precursor for click chemistry and amine synthesis |

Role in the Elaboration of Novel Chemical Entities for Research Purposes

The development of novel chemical entities is fundamental to scientific discovery. This compound provides a unique platform for creating molecules with specific isotopic and elemental labels, which are invaluable for a variety of research applications.

In drug discovery, for example, the 2,6-difluorophenyl group is a common motif in biologically active compounds. The ability to introduce this group with a deuterated linker allows for the synthesis of isotopically labeled drug candidates or metabolic probes. These labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, enabling researchers to track the fate of a potential drug within a biological system.

Furthermore, in the field of mechanistic organic chemistry, the deuterated methylene group in derivatives of this compound can be used to probe reaction mechanisms. The kinetic isotope effect, where a C-D bond is broken more slowly than a C-H bond, can provide evidence for the rate-determining step of a reaction.

Deuterium Labeling for Materials Characterization (e.g., OLEDs, Fluorophores)

The strategic incorporation of deuterium into organic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and fluorophores, has been shown to enhance device performance and longevity. The C-D bond is stronger than the C-H bond, making deuterated compounds more resistant to degradation pathways that involve C-H bond cleavage, which can be initiated by heat, light, or electronic excitation.

While direct research specifically citing this compound in OLEDs is not extensively published, the principles of using deuterated building blocks are well-established. Deuterated organic materials can lead to significantly longer operational lifetimes for OLED devices. The 2,6-difluorophenyl moiety is also a component of some advanced materials, and the availability of its deuterated form in this compound offers a pathway to synthesize more robust versions of these materials.

In the context of fluorophores, deuterium labeling can improve photostability by quenching non-radiative decay pathways that involve vibrational relaxation of C-H bonds. This can lead to higher quantum yields and longer fluorescence lifetimes, which are desirable properties for applications in bioimaging and sensing.

Development of Advanced Analytical Standards for Research

The precision and accuracy of analytical measurements are underpinned by the availability of high-purity, well-characterized reference standards. Isotopically labeled compounds, such as this compound, are particularly valuable as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In quantitative MS, a known amount of the isotopically labeled standard is added to a sample. Because the labeled standard is chemically identical to the analyte of interest but has a different mass, it can be used to correct for variations in sample preparation and instrument response, leading to more accurate quantification. The presence of two deuterium atoms in this compound provides a clear mass shift from its non-deuterated analog.

In quantitative NMR (qNMR), a certified reference material is used to determine the concentration of an analyte. A deuterated compound can serve as an internal standard, with its distinct signals in the NMR spectrum providing a reference for the quantification of other components in a mixture. The fluorine atoms in this compound also provide a useful probe in ¹⁹F NMR spectroscopy.

The availability of this compound as a high-purity chemical allows for its use in the development of robust analytical methods for the quantification of related fluorinated compounds in various research and industrial settings.

Future Research Directions and Methodological Advancements

Development of Novel and More Efficient Deuteration Catalysts

The development of highly efficient and cost-effective catalysts is paramount for the widespread application of deuterated compounds. researchgate.netresearchgate.net Current research focuses on moving beyond traditional precious metal catalysts to more sustainable and earth-abundant alternatives.

A promising area of development is the use of single-atom catalysts (SACs), which feature atomically dispersed metal species on a solid support. acs.org This approach combines the high efficiency of homogeneous catalysts with the recyclability of heterogeneous catalysts. For instance, an atomically dispersed Fe–P pair-site catalyst has demonstrated remarkable efficiency in the deuteration of arenes and heteroarenes using D2O as the deuterium (B1214612) source. acs.orgnih.gov This system exhibits high regioselectivity and functional group tolerance, making it a promising avenue for the synthesis of complex deuterated molecules. nih.gov

Another key direction is the development of catalysts for hydrogen isotope exchange (HIE), which is one of the most efficient methods for introducing deuterium into organic molecules. rsc.orgresearchgate.net Advances in this area include the use of iridium-catalyzed ortho-directed HIE and palladium-catalyzed transfer hydrodeuteration. acs.orgmarquette.edu Future work will likely focus on developing catalysts with even greater selectivity and broader substrate scope, as well as exploring novel activation strategies such as photocatalysis and electrochemistry to drive deuteration reactions under milder conditions. springernature.comresearchgate.net

Table 1: Comparison of Deuteration Catalyst Types

| Catalyst Type | Advantages | Disadvantages | Representative Metals |

| Homogeneous | High activity and selectivity | Difficult to separate and recycle | Iridium, Rhodium, Palladium |

| Heterogeneous | Easy to separate and recycle, stable | Lower activity and selectivity than homogeneous | Platinum, Palladium, Nickel |

| Single-Atom | High atom efficiency, combines advantages of homogeneous and heterogeneous | Synthesis can be complex | Iron, Copper, Platinum |

| Biocatalysts | High stereoselectivity, mild reaction conditions | Limited substrate scope, potential for enzyme denaturation | Enzymes (e.g., reductases) |

Advancements in Stereoselective Deuteration Techniques

The synthesis of chiral molecules with specific stereochemistry is a significant challenge in organic chemistry, and the introduction of deuterium at a stereocenter adds another layer of complexity. rsc.org Advancements in stereoselective deuteration are crucial for applications in pharmaceutical development and mechanistic studies.

One promising approach involves the use of biocatalysts, such as enzymes, which can exhibit near-perfect stereoselectivity. nih.gov NADH-dependent reductases, for example, can be used for the asymmetric reductive deuteration of C=O, C=N, and C=C bonds, yielding products with a deuterium-labeled chiral center in a single step. nih.govsemanticscholar.org This method offers high chemo-, stereo-, and isotopic selectivity under mild reaction conditions. nih.gov

Chemical methods for stereoselective deuteration are also evolving. Recent developments include a copper-catalyzed redox isomerization-reductive deuteration sequence that provides access to α-deuterated amino acid esters with high stereoselectivity. acs.org Another innovative method allows for the site-selective and stereoselective synthesis of α-deuterated chiral amino acids from the amino acids themselves, without the need for external chiral sources. nih.gov Future research will likely focus on expanding the scope of these reactions to a wider range of substrates and developing new catalytic systems that offer even greater control over stereochemistry. rsc.orgnih.gov

Integration of Machine Learning in Deuterated Compound Synthesis Design

The synthesis of complex organic molecules, including deuterated compounds, often involves extensive trial-and-error experimentation. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthesis pathways. openheritage.euopenheritage.eunih.gov

Enhanced Computational Methodologies for Accurate Prediction of Isotopic Behavior